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molecular formula C14H24O4 B8731779 Diethyl 2-cyclohexylmethylmalonate CAS No. 29805-59-2

Diethyl 2-cyclohexylmethylmalonate

Cat. No. B8731779
M. Wt: 256.34 g/mol
InChI Key: WYEHGLSPWYCMOF-UHFFFAOYSA-N
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Patent
US04522948

Procedure details

Diethyl malonate (16.0 g) was added to a freshly prepared solution of sodium ethoxide (from 2.3 g of sodium in 150 ml of absolute ethanol), followed by 17.7 g of cyclohexylmethyl bromide. The mixture was heated under reflux for four hours and evaporated to dryness. The resulting mixture was treated with water, extracted with ethyl acetate and the extracts washed with water, brine and dried (MgSO4). Evaporation gave an oil which was distilled in vacuo to give 17 g of diethyl(cyclohexylmethyl)malonate (b.p. 104°-107° C. at 0.2 mm Hg).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12]1([CH2:18]Br)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>[O-]CC.[Na+]>[CH2:10]([O:9][C:1](=[O:8])[CH:2]([CH2:18][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
C1(CCCCC1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The resulting mixture was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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